molecular formula C11H15N3O3S B7531011 N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide

N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide

Cat. No. B7531011
M. Wt: 269.32 g/mol
InChI Key: VHKREPUGYIKXTK-UHFFFAOYSA-N
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Description

N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide selectively inhibits DUBs by binding to a specific site on the protein. DUBs are enzymes that remove ubiquitin molecules from proteins, which play a crucial role in regulating protein degradation and signaling pathways. By inhibiting DUBs, N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide stabilizes ubiquitinated proteins, leading to their accumulation and subsequent degradation by the proteasome. This mechanism of action has been shown to be effective in reducing the growth of cancer cells and protecting neurons from degeneration.
Biochemical and Physiological Effects:
N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide inhibits the activity of DUBs, leading to the accumulation of ubiquitinated proteins and subsequent degradation by the proteasome. This has been shown to reduce the growth of cancer cells and protect neurons from degeneration. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide is a valuable tool for studying various biological processes due to its selective inhibition of DUBs. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide can be used to study the role of DUBs in various diseases and cellular processes. However, N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has some limitations for lab experiments. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide is a small molecule inhibitor, which may have off-target effects on other proteins. In addition, N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide may have limited efficacy in certain diseases and cell types.

Future Directions

Also include developing new inhibitors that target specific DUBs to improve the specificity and efficacy of the treatment.

Synthesis Methods

The synthesis of N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperazine to yield N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide. The final product is purified by column chromatography to obtain pure N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide.

Scientific Research Applications

N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide is a potent inhibitor of a protein called DUBs (deubiquitinating enzymes), which play a crucial role in regulating various cellular processes. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has been shown to inhibit the growth of various cancer cells and enhance the efficacy of chemotherapy drugs. N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide has been shown to protect neurons from degeneration in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-1-pyridin-3-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-12-11(15)10-5-3-7-14(10)18(16,17)9-4-2-6-13-8-9/h2,4,6,8,10H,3,5,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKREPUGYIKXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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